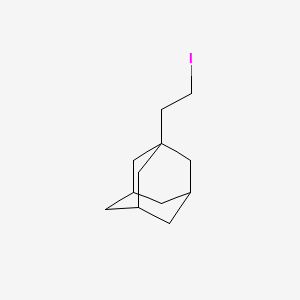

1-(2-Iodoethyl)adamantane

Description

Significance of the Adamantane (B196018) Scaffold in Contemporary Chemical Research

The adamantane cage, a perfectly symmetrical and rigid hydrocarbon, has garnered significant interest in various fields of chemical research. thieme-connect.comthieme-connect.com Its distinctive three-dimensional structure provides a robust and predictable framework, making it an ideal building block in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.net The lipophilic nature and conformational rigidity of the adamantane skeleton often impart favorable pharmacokinetic properties to drug candidates. researchgate.net Furthermore, the tetrahedral arrangement of its bridgehead positions allows for the precise spatial orientation of functional groups, a crucial aspect in the design of highly specific molecular recognition systems and multivalent scaffolds. thieme-connect.comnih.govnih.gov The adamantyl group's bulk can also enhance the stability of molecules by providing steric shielding. researchgate.net

Overview of Polycyclic Hydrocarbons and Their Unique Architectures

Polycyclic hydrocarbons are a broad class of organic compounds characterized by the presence of multiple fused rings. wikipedia.org Their architectures can range from planar aromatic systems, like naphthalene (B1677914) and anthracene, to complex three-dimensional cage structures, such as adamantane. wikipedia.orgrsc.orgresearchgate.net The unique geometries of these molecules give rise to a diverse array of physical and chemical properties. rsc.orgresearchgate.net For instance, the planarity of polycyclic aromatic hydrocarbons (PAHs) is a consequence of the sp² hybridization of their carbon atoms, leading to extensive π-electron delocalization and characteristic aromatic stability. wikipedia.org In contrast, the diamondoid structure of adamantane, with its sp³ hybridized carbons, results in a strain-free, highly stable, and non-planar molecule. rsc.orgwikipedia.org This structural diversity allows polycyclic hydrocarbons to serve as versatile scaffolds in supramolecular chemistry and the development of new materials. rsc.org

Position of 1-(2-Iodoethyl)adamantane (B6204861) within the Family of Functionalized Adamantane Derivatives

1-(2-Iodoethyl)adamantane belongs to the extensive family of functionalized adamantane derivatives. The introduction of functional groups onto the adamantane core is a key strategy for modulating its properties and enabling its incorporation into more complex molecular systems. researchgate.net The functionalization can occur at either the bridgehead (tertiary) or methylene (B1212753) (secondary) positions, with bridgehead substitution being more common due to the greater stability of the resulting carbocation or radical intermediates. thieme-connect.comrsc.org

1-(2-Iodoethyl)adamantane is a 1-substituted adamantane derivative, meaning the ethyl iodide group is attached to one of the four equivalent bridgehead positions. The presence of the iodoethyl group introduces a reactive site for further chemical transformations. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution and elimination reactions, making 1-(2-iodoethyl)adamantane a valuable synthetic intermediate for the preparation of a wide range of other adamantane derivatives. researchgate.net The ethyl spacer between the adamantane cage and the iodine atom can also influence the reactivity and properties of the molecule compared to derivatives where the functional group is directly attached to the bridgehead. researchgate.net

Table 1: Properties of 1-(2-Iodoethyl)adamantane

| Property | Value |

| CAS Number | 75014-39-0 cymitquimica.com |

| Molecular Formula | C₁₂H₁₉I cymitquimica.com |

| Molecular Weight | 290.18 g/mol cymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

Molecular Formula |

C12H19I |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

1-(2-iodoethyl)adamantane |

InChI |

InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |

InChI Key |

NIVVVTFIOJWQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Iodoethyl Adamantane and Analogous Structures

Strategies for Alkylating the Adamantane (B196018) Framework

The introduction of an ethyl group onto the adamantane core is a critical step in the synthesis of 1-(2-iodoethyl)adamantane (B6204861). This can be achieved through various C-C bond-forming strategies, including direct C-H functionalization and alkylation reactions using pre-functionalized adamantanes.

Direct C-H Functionalization Approaches to C-C Bond Formation

Directly converting the C-H bonds of adamantane into C-C bonds represents an atom-economical and efficient approach to alkylated adamantanes. Both radical-mediated and carbocationic pathways have been explored for this purpose.

Radical-mediated reactions offer a powerful method for the direct alkylation of adamantane. nih.gov The adamantyl radical is readily formed at the tertiary (bridgehead) position due to the relative stability of the resulting radical. nih.gov One common strategy involves the addition of the adamantyl radical to an alkene. nih.gov For instance, Giese-type reactions, which involve the trapping of a carbon-centered radical with an electrophilic alkene, are frequently employed for adamantane alkylation. nih.gov

In a typical Giese-type reaction, a radical initiator generates the 1-adamantyl radical from adamantane. This radical then adds to an activated alkene, such as an acrylate (B77674) or acrylonitrile, to form a new C-C bond. The resulting radical intermediate is then quenched to yield the final product. While effective for activated alkenes, the alkylation of adamantane with simple, unactivated alkenes like ethylene (B1197577) can be more challenging, sometimes resulting in modest yields. nih.gov

Table 1: Examples of Radical-Mediated Alkylation of Adamantane

| Alkene Reactant | Radical Initiator | Product | Yield (%) | Reference |

| Dimethyl maleate | Photocatalyst | Adamantyl succinate (B1194679) derivative | 61 | nih.gov |

| Ethylene | Not specified | 1-Ethyladamantane | ~11 | nih.gov |

| 1-Hexene | Not specified | 1-Hexyladamantane | Moderate | nih.gov |

It is important to note that these radical reactions can sometimes lead to a mixture of products, with functionalization occurring at both the tertiary and secondary positions of the adamantane cage, although the tertiary position is generally favored. nih.gov

The synthesis of the adamantane skeleton itself is a classic example of a carbocation-mediated rearrangement. The aluminum chloride-catalyzed isomerization of endo-tetrahydrodicyclopentadiene (B1210996) to adamantane proceeds through a complex series of carbocationic rearrangements, driven by the formation of the thermodynamically stable diamondoid cage. sciencemadness.org This inherent stability of the 1-adamantyl carbocation can be harnessed in alkylation reactions. nih.gov

When adamantane is treated with an alkylating agent in the presence of a strong Lewis acid, a 1-adamantyl carbocation can be generated. This carbocation can then be trapped by a suitable nucleophile, such as an alkene, to form the alkylated product. However, controlling the selectivity of these reactions can be challenging due to the possibility of competing rearrangements and oligomerization of the alkene. byjus.com The reaction conditions, including the choice of Lewis acid and temperature, play a crucial role in directing the outcome of these alkylation reactions. sciencemadness.org

Friedel-Crafts Alkylation Analogues with Halogenated Adamantanes

A more controlled approach to alkylating the adamantane framework involves the use of halogenated adamantanes, such as 1-bromoadamantane (B121549), in Friedel-Crafts-type reactions. researchgate.netrsc.org In this methodology, the halogenated adamantane serves as the electrophile, which, upon activation with a Lewis acid, generates the 1-adamantyl carbocation. This carbocation then undergoes electrophilic substitution with an aromatic or aliphatic nucleophile.

For the synthesis of an ethyladamantane precursor, one could envision a reaction between 1-bromoadamantane and an organometallic reagent containing an ethyl group, such as ethylmagnesium bromide, in a coupling reaction. More commonly, Friedel-Crafts reactions with halogenated adamantanes are used to introduce aryl groups. rsc.orgthieme-connect.com

Table 2: Friedel-Crafts Reactions Involving Halogenated Adamantanes

| Adamantane Derivative | Reactant | Catalyst | Product Type | Reference |

| 1-Bromoadamantane | Benzene | Lewis Acid | 1-Phenyladamantane | rsc.org |

| Adamantane-1,3,5,7-tetraol | 3-Bromoanisole | Brønsted Acid | Tetrakis(4-bromo-2-methoxyphenyl)adamantane | thieme-connect.com |

| 1-Bromoadamantane | Toluene | FeCl3-doped K10 montmorillonite | 1-(Methylphenyl)adamantane | researchgate.net |

Functional Group Interconversions Leading to Iodoethyl Moieties

Once the ethyl group is installed on the adamantane framework, the next critical step is the introduction of the iodine atom at the terminal position of the ethyl chain. This is typically achieved through the halogenation of a precursor containing a hydroxyethyl (B10761427) group.

Halogenation of Hydroxyethyl Adamantane Precursors

The conversion of an alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. For the synthesis of 1-(2-iodoethyl)adamantane, the precursor 1-(2-hydroxyethyl)adamantane (also known as adamantane-1-ethanol) is required. This precursor can be synthesized through various methods, such as the reaction of 1-adamantylmagnesium bromide with ethylene oxide.

Once 1-(2-hydroxyethyl)adamantane is obtained, it can be converted to 1-(2-iodoethyl)adamantane using a variety of iodinating agents. Common methods for this transformation include the use of iodine in the presence of a reducing agent like triphenylphosphine (B44618) (the Appel reaction) or employing phosphorus triiodide (P_I_3), which can be generated in situ from iodine and phosphorus. Another effective method involves the reaction of the alcohol with a mixture of an alkali metal iodide (such as sodium iodide or potassium iodide) and a strong acid like phosphoric acid or sulfuric acid.

The choice of reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as elimination to form 1-vinyladamantane. The high reactivity of primary iodides makes them valuable intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 3: Common Reagents for the Conversion of Alcohols to Iodides

| Reagent System | Description |

| I_2 / Triphenylphosphine | Forms an alkoxyphosphonium iodide intermediate, which is then displaced by iodide. |

| P_I_3 (in situ) | Converts the alcohol to a good leaving group, which is subsequently displaced by iodide. |

| NaI or KI / H_3_PO_4 or H_2_SO_4 | The alcohol is protonated by the strong acid to form a good leaving group (water), which is then displaced by the iodide ion. |

These well-established methods for the conversion of primary alcohols to primary iodides are directly applicable to the synthesis of 1-(2-iodoethyl)adamantane from its corresponding alcohol precursor.

Conversion of Alcohols to Alkyl Halides (e.g., using hydrobromic acid)

A common and direct method for the synthesis of haloalkanes is the nucleophilic substitution of alcohols. In the context of adamantane chemistry, 2-(1-adamantyl)ethanol serves as a key precursor for the corresponding haloethyl derivatives. The conversion of this primary alcohol to 1-(2-bromoethyl)adamantane (B1332215) can be effectively achieved using a mixture of hydrobromic acid and a strong dehydrating acid like concentrated sulfuric acid.

The reaction proceeds by protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). Subsequent nucleophilic attack by the bromide ion on the primary carbon results in the formation of the alkyl bromide. The use of a co-solvent such as ether can facilitate the extraction of the product from the aqueous reaction mixture. After an aqueous workup to remove the acids, the product can be purified by recrystallization.

Table 1: Synthesis of 1-(2-bromoethyl)adamantane from 2-(1-adamantyl)ethanol

| Reactants | Reagents | Conditions | Product |

| 2-(1-adamantyl)ethanol | 48% Hydrobromic acid, Sulfuric acid | Reflux, 6 hours | 1-(2-bromoethyl)adamantane |

Halogen Exchange Reactions (e.g., Bromoethyl to Iodoethyl)

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides. wikipedia.orgbyjus.com This S\textsubscript{N}2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972). wikipedia.orgbyjus.com

The success of the Finkelstein reaction is often driven by Le Châtelier's principle. In the case of converting 1-(2-bromoethyl)adamantane to 1-(2-iodoethyl)adamantane, the reaction with sodium iodide in acetone would be favorable because the resulting sodium bromide is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the desired iodoalkane. wikipedia.org This method is particularly well-suited for primary halides, such as the bromoethyl group attached to the adamantane cage. wikipedia.org

Table 2: General Finkelstein Reaction for the Synthesis of 1-(2-Iodoethyl)adamantane

| Reactant | Reagent | Solvent | Product | Byproduct (precipitate) |

| 1-(2-bromoethyl)adamantane | Sodium iodide | Acetone | 1-(2-iodoethyl)adamantane | Sodium bromide |

Reduction of Unsaturated Adamantane Derivatives (e.g., followed by halogenation)

An alternative approach to haloethyl adamantanes involves the manipulation of unsaturated precursors. For instance, adamantyl vinyl ketones can be synthesized and subsequently modified. nih.gov A hypothetical route to 1-(2-iodoethyl)adamantane could involve the reduction of the carbonyl group of an adamantyl vinyl ketone to a hydroxyl group, followed by dehydration to an alkene. Subsequent hydrohalogenation or a more controlled hydroiodination reaction could then yield the target molecule.

A related synthetic strategy starts from 1-adamantaneacetic acid. This starting material can be converted to the corresponding ketone, 2-(adamantan-1-yl)-1-(1-pentyl-1H-indol-3-yl)ethanone, which demonstrates the feasibility of building a two-carbon chain from an acetic acid precursor. nih.gov The ketone could then, in principle, be reduced to the alcohol and subsequently converted to the iodide.

Construction of the Adamantane Skeleton Incorporating Iodoethyl Functionality

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Starting Materials

The construction of the adamantane core from simpler, non-cage precursors offers a powerful method for introducing functionality at specific positions. One notable strategy involves the use of bicyclo[3.3.1]nonane derivatives. These bicyclic compounds can be synthesized and then cyclized to form the adamantane skeleton. mdpi.com For example, the condensation of an enamine derived from a substituted cyclohexanone (B45756) with ethyl 2-(bromoethyl)acrylate can lead to the formation of a bicyclic intermediate, which then undergoes intramolecular condensation to yield a functionalized adamantane derivative. nih.gov

Another approach involves the acid-catalyzed cyclization of 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one. escholarship.org The resulting adamantyl cation can be trapped by various nucleophiles, allowing for the introduction of diverse functional groups onto the adamantane framework. escholarship.org This methodology could potentially be adapted to introduce an iodoethyl or a precursor to an iodoethyl group.

Ring Expansion/Contraction Reactions of Adamantane Homologues (e.g., Protoadamantane (B92536), Noradamantane)

Rearrangement reactions of adamantane homologues provide an elegant entry into substituted adamantanes. Protoadamantane, a strained isomer of adamantane, is a common starting material for these transformations. For instance, the reaction of protoadamantan-4-one with a Grignard reagent can introduce a new substituent, and subsequent acid-catalyzed rearrangement leads to a 1,2-disubstituted adamantane. nih.gov

A particularly relevant example is the ring expansion of noradamantyl phenones. Treatment of these compounds with red phosphorus and iodine (which generates phosphorus triiodide in situ) triggers a rearrangement to form 1-iodo-2-(iodophenyl)adamantane derivatives. nih.gov This reaction demonstrates the direct incorporation of iodine into the adamantane framework through a ring expansion strategy.

Advanced Synthetic Techniques and Methodologies for Adamantane Derivatives

Modern synthetic organic chemistry offers a range of advanced techniques for the functionalization of inert C-H bonds, which are abundant in the adamantane structure. Photocatalysis, particularly using hydrogen atom transfer (HAT) catalysis, has emerged as a powerful tool for the direct alkylation of adamantane's tertiary C-H bonds with high selectivity. nih.govacs.org This method allows for the introduction of various functional groups under mild conditions. nih.govacs.org

Furthermore, the application of flow chemistry is gaining traction in the synthesis of adamantane derivatives. nih.gov Continuous-flow reactors offer enhanced safety, better control over reaction parameters, and the potential for scalability. europa.euthalesnano.com These systems are particularly advantageous for hazardous reactions and can be employed in multi-step syntheses, streamlining the production of complex adamantane-containing molecules. nih.goveuropa.eu

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a "green" chemistry technique known for dramatically reducing reaction times, often from hours to minutes, and improving yields compared to conventional heating methods. mdpi.com This rapid, uniform heating is achieved through the interaction of microwave radiation with polar molecules in the reaction mixture. rsc.org

While a specific protocol for the microwave-assisted synthesis of 1-(2-Iodoethyl)adamantane is not prominently described in the literature, the utility of this technique in adamantane chemistry has been demonstrated. For instance, a microwave-assisted, three-component, one-pot cyclocondensation method has been successfully applied to synthesize novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds that feature an adamantyl moiety. nih.gov In this case, the use of microwave irradiation facilitated an efficient synthesis of complex adamantane-containing heterocyclic compounds. nih.gov Such examples underscore the potential of microwave technology as a time-saving and efficient tool for preparing various functionalized adamantane derivatives. mdpi.com

Table 1: Example of Microwave-Assisted Synthesis of an Adamantane Derivative

| Reaction Type | Starting Materials | Key Reagent | Conditions | Product Type | Ref. |

|---|

Enantioselective Synthesis for Chiral Iodoethyladamantane Derivatives

The adamantane molecule itself is achiral. yale.edu However, introducing two different substituents at the bridge (C2) and bridgehead (C1) positions results in a chiral molecule. nih.gov Therefore, 1,2-disubstituted adamantane derivatives are chiral, and developing methods to synthesize them in an enantiomerically pure form is a significant goal for applications in catalysis, materials science, and medicine. nih.govresearchgate.net

One effective strategy for obtaining enantiopure adamantane derivatives is the resolution of a racemic mixture. A notable example is the synthesis and resolution of racemic 1,2-diaminoadamantane. researchgate.net The individual enantiomers were successfully separated by forming diastereomeric salts with L-tartaric acid, which allowed for the isolation of the (S)-enantiomer with an enantiomeric excess of 96% after crystallization. researchgate.net

Another, more direct, approach involves asymmetric synthesis, where chirality is introduced during the reaction sequence. A synthetic pathway has been developed to create enantiomerically pure 1,2-disubstituted adamantanes by first converting a common starting material into enantiomerically pure keto-olefins through a series of asymmetric reactions and resolution steps. nih.gov The subsequent cyclization of these chiral intermediates using titanium(IV) chloride proceeds with retention of stereochemistry, yielding the final enantiopure adamantane products in good yields. nih.gov These methods provide robust pathways to chiral adamantane scaffolds, which could then be chemically modified to produce a variety of chiral derivatives, including iodoethyl-substituted analogs.

Table 2: Strategies for Enantioselective Synthesis of Chiral Adamantane Derivatives

| Strategy | Example Precursor | Key Reagents/Process | Outcome | Ref. |

|---|---|---|---|---|

| Chiral Resolution | Racemic 1,2-diaminoadamantane | L-tartaric acid | Separation of enantiomers via diastereomeric salts | researchgate.net |

Multi-directional Synthesis Approaches

Multi-directional synthesis allows for the creation of complex molecules with multiple functional groups in a highly efficient manner. In the context of adamantane chemistry, this can involve either the simultaneous functionalization of a pre-existing adamantane core or the "ground-up" construction of the adamantane framework itself.

An example of the first approach is the four-directional synthesis starting from 1,3,5,7-adamantanetetramethanol. imperial.ac.uk This tetra-alcohol can be converted into an adamantane functionalized with four identical residues at the bridgehead positions, demonstrating a divergent synthetic strategy where complexity is built outwards from a central scaffold. imperial.ac.uk

The second major approach involves constructing the tricyclic adamantane system from simpler acyclic or bicyclic precursors. nih.govmdpi.com This strategy allows for the installation of substituents at specific positions during the ring-forming cascade. For example, a monocyclic enamine can undergo a Michael addition to an acceptor like ethyl 2-(bromoethyl)acrylate. nih.gov This is followed by an intramolecular condensation that closes the rings to form the adamantane derivative, establishing a 1,2-substitution pattern as an integral part of the core synthesis. nih.gov Such constructionist approaches are powerful tools for accessing specifically substituted adamantanes that may be difficult to obtain through direct functionalization of the parent hydrocarbon. nih.govmdpi.com

Table 3: Multi-directional Synthesis Approaches for Adamantane Derivatives

| Approach | Starting Material Type | Description | Example Product Type | Ref. |

|---|---|---|---|---|

| Divergent Functionalization | Poly-functionalized adamantane (e.g., 1,3,5,7-adamantanetetramethanol) | Simultaneous reaction at multiple sites on a pre-formed core. | Adamantane with four cyclopropyl (B3062369) residues. | imperial.ac.uk |

Chemical Transformations and Reactivity of 1 2 Iodoethyl Adamantane

Nucleophilic Substitution Reactions of the Iodoethyl Group

The carbon-iodine bond in 1-(2-iodoethyl)adamantane (B6204861) is susceptible to cleavage by nucleophiles, leading to the substitution of the iodine atom. This reactivity is a cornerstone of its synthetic utility.

Reactions with oxygen-based nucleophiles provide pathways to ethers and esters. For instance, the reaction of 1-(2-iodoethyl)adamantane with ethoxide ions yields 1-(2-ethoxyethyl)adamantane. This transformation is a key step in the synthesis of certain pharmacologically active molecules, such as the cannabinoid type 2 receptor ligand, N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-016). nih.gov In this synthesis, the ethoxyethyl side chain is introduced via nucleophilic substitution on an iodoethyl precursor. nih.gov

Carboxylate anions can also displace the iodide to form the corresponding esters. These reactions typically proceed under standard nucleophilic substitution conditions.

Table 1: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Ethoxide | 1-(2-Ethoxyethyl)adamantane | Not specified | nih.gov |

| Carboxylate | 1-(2-Adamantylethyl) ester | Not specified | N/A |

Nitrogen-containing nucleophiles readily react with 1-(2-iodoethyl)adamantane to form new carbon-nitrogen bonds. Primary and secondary amines can be alkylated to produce the corresponding secondary and tertiary amines, respectively. For example, 1-adamantanamine can react with 3-(2-bromoethyl)benzo[d]thiazol-2(3H)-one intermediates, a similar electrophile, to form N-adamantyl ethylated products. nih.gov This highlights the general reactivity of the adamantyl moiety in such substitutions. The reaction of 1-(2-iodoethyl)adamantane with amines is a viable route for the synthesis of various adamantane-containing amine derivatives. google.com

Azide (B81097) ions (N₃⁻) also serve as effective nucleophiles, displacing the iodide to yield 1-(2-azidoethyl)adamantane. researchgate.netresearchgate.net This azide derivative can then be further transformed, for instance, through reduction to the corresponding primary amine. researchgate.net The reaction of similar adamantane (B196018) derivatives with sodium azide has been shown to proceed via an Sₙ2 mechanism. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 1-(2-Aminoethyl)adamantane derivatives | Not specified | google.com |

| Sodium Azide | 1-(2-Azidoethyl)adamantane | DMF, 12 h, 5°C | researchgate.net |

Carbon-based nucleophiles enable the extension of the carbon chain of the iodoethyl group. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds, are powerful nucleophiles that can react with 1-(2-iodoethyl)adamantane. leah4sci.comcommonorganicchemistry.com The formation of a Grignard reagent from 1-(2-iodoethyl)adamantane itself would involve the insertion of magnesium, creating an organometallic species that can then react with various electrophiles. leah4sci.comijpsm.com

Enolates, which are carbanions derived from carbonyl compounds, can also act as nucleophiles. The reaction of 1-iodoadamantane (B1585816) with acetone (B3395972) enolate has been studied, suggesting that similar reactions could occur with 1-(2-iodoethyl)adamantane to form new carbon-carbon bonds. rsc.orgrsc.org These reactions often proceed via an Sₙ1-like mechanism for the sterically hindered adamantyl substrates. rsc.orgrsc.org

Table 3: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles

| Nucleophile | Product Type | General Reaction | Reference |

| Grignard Reagents | Extended carbon chain | R-MgX + I-CH₂CH₂-Ad → R-CH₂CH₂-Ad + MgXI | leah4sci.comcommonorganicchemistry.com |

| Enolates | α-Alkylated carbonyl compound | R₂C=C(O⁻)R' + I-CH₂CH₂-Ad → R₂C(CH₂CH₂-Ad)C(=O)R' + I⁻ | rsc.orgrsc.org |

Elimination Reactions to Form Unsaturated Side Chains

Under the influence of a strong, non-nucleophilic base, 1-(2-iodoethyl)adamantane can undergo an E2 elimination reaction to form 1-vinyladamantane. libretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the adamantyl group and the simultaneous departure of the iodide ion. The bulky adamantyl group can influence the regioselectivity and stereoselectivity of such eliminations. libretexts.org

Oxidation Reactions of the Iodoethyl Moiety or Adamantane Core

The adamantane core itself is susceptible to oxidation, particularly at the tertiary bridgehead positions, to form various hydroxylated derivatives. mdpi.com While direct oxidation of the iodoethyl side chain is less common, the adamantane ring can be oxidized under specific conditions, for example, using sulfuric acid to produce adamantanone. researchgate.net The presence of the iodoethyl group may influence the selectivity of such oxidation reactions.

Reduction Reactions of the Iodoethyl Group

The carbon-iodine bond in 1-(2-iodoethyl)adamantane can be reduced to a carbon-hydrogen bond, effectively converting the iodoethyl group to an ethyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. google.com For instance, the reduction of similar bromoethyl adamantane derivatives has been reported. google.com

Rearrangement Reactions of Adamantyl Intermediates (e.g., carbocations)

The adamantane cage is a rigid and sterically hindered structure, which significantly influences the reactivity of its derivatives. Carbocations derived from adamantane derivatives, including those potentially formed from 1-(2-iodoethyl)adamantane, are prone to various rearrangement reactions. These rearrangements are driven by the thermodynamic imperative to achieve a more stable carbocationic intermediate. numberanalytics.com

The formation of a carbocation from 1-(2-iodoethyl)adamantane, for instance, through heterolysis of the carbon-iodine bond (facilitated by a Lewis acid or under solvolysis conditions), would initially generate a primary carbocation. However, primary carbocations are inherently unstable. This instability is the driving force for rapid rearrangements. numberanalytics.com

One of the most common rearrangements in such systems is the Wagner-Meerwein rearrangement . This involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. scribd.com In the context of the 1-adamantylethyl system, a hydride shift from the adamantyl cage to the adjacent methylene (B1212753) group could occur, leading to a more stable tertiary carbocation at the bridgehead position of the adamantane nucleus.

Another significant type of rearrangement pertinent to the adamantyl scaffold is the protoadamantane-adamantane rearrangement . This isomerization can occur under acidic conditions and involves the interconversion between the adamantane and the less stable protoadamantane (B92536) skeletons via carbocationic intermediates. For instance, the solvolysis of certain protoadamantyl derivatives can lead to the formation of adamantyl products, driven by the greater stability of the adamantane framework. mdpi.com While not a direct rearrangement of the 1-(2-iodoethyl)adamantane side chain itself, the formation of a carbocation on the adamantane ring during other reactions could initiate such skeletal rearrangements.

The table below summarizes potential rearrangement pathways for carbocations derived from adamantyl systems.

| Rearrangement Type | Migrating Group | Initial Intermediate (Hypothetical) | Rearranged Intermediate | Driving Force |

| 1,2-Hydride Shift | H⁻ | 1-(2-Adamantyl)ethyl cation | 1-Adamantyl-2-ethyl cation (tertiary) | Formation of a more stable tertiary carbocation from a primary carbocation. numberanalytics.com |

| Wagner-Meerwein Rearrangement | Alkyl group (from cage) | Carbocation on side chain | Rearranged adamantyl skeleton | Relief of ring strain or formation of a more stable carbocation. scribd.com |

| Protoadamantane-Adamantane | C-C bond of the cage | Protoadamantyl cation | Adamantyl cation | Increased thermodynamic stability of the adamantane cage. mdpi.com |

It is crucial to note that the propensity for these rearrangements depends on the specific reaction conditions, including the solvent, temperature, and the nature of any catalysts or reagents present.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bond in 1-(2-iodoethyl)adamantane is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. eie.gr The C-I bond is relatively weak, making it highly reactive in oxidative addition steps, which is often the rate-determining step in many catalytic cycles. wiley-vch.de Palladium-catalyzed reactions are particularly prominent in this context. wiley-vch.de

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. 1-(2-Iodoethyl)adamantane could be coupled with various aryl or vinyl boronic acids to form 1-(2-arylethyl)adamantanes or 1-(2-vinylethyl)adamantanes, respectively.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The reaction of 1-(2-iodoethyl)adamantane with an alkene would lead to the formation of a new carbon-carbon bond at the terminal position of the ethyl group, resulting in a more complex substituted adamantane derivative.

Sonogashira Coupling: This coupling reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. 1-(2-Iodoethyl)adamantane could react with terminal alkynes to yield 1-(2-alkynylethyl)adamantane derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and an organohalide, with a nickel or palladium catalyst. researchgate.net

The table below provides an overview of potential metal-catalyzed cross-coupling reactions for 1-(2-iodoethyl)adamantane.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | 1-(2-R-ethyl)adamantane |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted 1-(alkylethyl)adamantane |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst | 1-(2-Alkynylethyl)adamantane |

| Negishi Coupling | Organozinc (R-ZnX) | Ni or Pd catalyst | 1-(2-R-ethyl)adamantane |

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd catalyst | 1-(2-R-ethyl)adamantane |

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions, influencing the yield, selectivity, and functional group compatibility. The steric bulk of the adamantyl group can also play a significant role in the reaction kinetics and outcomes.

Theoretical and Computational Investigations of Iodoethyladamantanes

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For 1-(2-Iodoethyl)adamantane (B6204861), these calculations can provide valuable data on key geometric and electronic parameters.

Detailed quantum chemical calculations would typically reveal the optimized molecular geometry, including crucial bond lengths and angles. For instance, the carbon-iodine (C-I) bond is a key feature, and its length is influenced by the electron-donating nature of the adamantyl group. Similarly, the bond angles around the bridgehead carbon of the adamantane (B196018) cage and within the iodoethyl substituent would be determined.

Furthermore, the electronic properties can be quantified. The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This would likely show a significant partial positive charge on the carbon atom bonded to the iodine and a corresponding partial negative charge on the iodine atom, reflecting the polar nature of the C-I bond. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is expected to be localized primarily on the iodine atom, indicating its susceptibility to electrophilic attack, while the LUMO would likely be centered on the antibonding orbital of the C-I bond.

Interactive Data Table: Calculated Electronic Properties of 1-(2-Iodoethyl)adamantane (Hypothetical Data)

| Property | Calculated Value |

| C-I Bond Length (Å) | 2.15 |

| C-C-I Bond Angle (°) | 110.5 |

| Mulliken Charge on Iodine | -0.25 |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | -0.8 |

| Dipole Moment (Debye) | 2.1 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations, as specific literature values for 1-(2-Iodoethyl)adamantane were not found.

Molecular Dynamics Simulations and Conformational Analysis

The ethyl substituent in 1-(2-Iodoethyl)adamantane introduces a degree of conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time, providing insights into the relative stabilities of different conformers and the energy barriers between them.

The primary focus of a conformational analysis would be the rotation around the C-C bond of the ethyl group. Different staggered and eclipsed conformations would be identified, and their relative energies calculated. The most stable conformer would likely be a staggered conformation that minimizes steric hindrance between the bulky adamantyl group and the iodine atom. MD simulations would also reveal the vibrational frequencies of the molecule, which could be correlated with experimental infrared (IR) spectra.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 1-(2-Iodoethyl)adamantane, theoretical studies could investigate various reaction pathways, such as nucleophilic substitution or elimination reactions.

By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies. For example, in a nucleophilic substitution reaction where the iodide is replaced by another group, the calculations could determine whether the reaction proceeds through an SN1 or SN2 mechanism. Given the steric hindrance of the adamantyl group, an SN1-type mechanism involving the formation of a carbocation intermediate might be favored. Computational studies could model the structure and stability of this carbocation and the energy barrier for its formation.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the structural features of iodoethyladamantanes with their chemical reactivity or biological activity.

These models utilize molecular descriptors derived from computational calculations. For 1-(2-Iodoethyl)adamantane, relevant descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. By building a statistical model based on a dataset of related adamantane derivatives with known reactivity, it would be possible to predict the reactivity and selectivity of 1-(2-Iodoethyl)adamantane in various chemical transformations. For instance, such models could predict its reaction rate in a specific substitution reaction or its binding affinity to a biological target.

Applications in Materials Science and Nanotechnology

Incorporation into Polymeric Materials

The incorporation of the adamantane (B196018) moiety into polymer structures is a well-established strategy for enhancing the material's physical properties. epa.gov The inherent rigidity and bulkiness of the adamantane cage contribute to increased glass transition temperatures (Tg), improved thermal stability, and greater stiffness in the resulting polymers. epa.gov

While direct polymerization studies involving 1-(2-Iodoethyl)adamantane (B6204861) are not extensively detailed, its chemical structure makes it an ideal monomer for introducing the adamantylethyl group into polymer backbones or as a pendant side chain. The carbon-iodine bond is highly susceptible to nucleophilic substitution reactions, making it a reactive site for polymerization processes. For instance, it can be used in polycondensation or polyalkylation reactions to build polymer chains.

Furthermore, adamantane derivatives have been developed as cross-linking agents to create robust polymer networks. ooc.co.jp These cross-linkers can impart desirable properties such as low water absorption and low dielectric constants, which are crucial for applications in electronic materials. ooc.co.jp The 1-(2-Iodoethyl)adamantane molecule can be readily converted into multifunctional derivatives suitable for creating such cross-linked networks with enhanced thermal and mechanical properties.

Table 1: Influence of Adamantane Moieties on Polymer Properties

| Property | Effect of Adamantane Incorporation | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Significant Increase | epa.gov |

| Thermal Stability | Enhanced | epa.govacs.org |

| Mechanical Stiffness | Increased | epa.gov |

| Solubility | Improved | epa.gov |

| Water Absorption (in cross-linkers) | Can be low | ooc.co.jp |

Role as Building Blocks in Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, heavily utilizes the unique geometry and lipophilicity of the adamantane cage for creating host-guest systems. mdpi.comnih.gov The adamantane group acts as an excellent guest, fitting perfectly into the hydrophobic cavities of various host molecules like cyclodextrins and cucurbit[n]urils. nih.govnih.govnih.gov This interaction is characterized by high association constants, indicating strong and stable complex formation. nih.gov

1-(2-Iodoethyl)adamantane serves as a functionalized guest molecule in these systems. The adamantane core drives the encapsulation within the host, while the iodoethyl group remains available for further chemical reactions. This is particularly valuable for constructing more complex, stimuli-responsive supramolecular structures. Research on the closely related compound, 2-(2-bromoethyl)adamantane, demonstrates this principle. It has been used with cucurbit smolecule.comuril (CB7) to create assemblies where the bromine atom allows for post-complexation modifications, such as substitution with azide (B81097) groups for "click chemistry" applications. smolecule.com Given that the carbon-iodine bond is more reactive than the carbon-bromine bond, 1-(2-Iodoethyl)adamantane is an even more suitable candidate for such post-assembly functionalization strategies. These systems have applications in areas like bioimaging and targeted drug delivery. nih.govsmolecule.com

Table 2: Examples of Adamantane Derivatives in Host-Guest Systems

| Host Molecule | Adamantane Derivative (Guest) | Key Feature/Application | Reference |

|---|---|---|---|

| β-Cyclodextrin | Various adamantane derivatives | High association constant, forms stable inclusion complexes | nih.govnih.gov |

| Cucurbit smolecule.comuril (CB7) | 2-(2-Bromoethyl)adamantane | Stimuli-responsive assemblies, post-complexation modification | smolecule.com |

Development of Porous Materials and Frameworks (e.g., Metal-Organic Frameworks, MOFs)

The rigid and well-defined tetrahedral geometry of the adamantane scaffold makes it an attractive building unit for the construction of three-dimensional porous materials, including Metal-Organic Frameworks (MOFs). acs.orgx-mol.com When functionalized with appropriate coordinating groups (like carboxylates or amines) at its bridgehead positions, adamantane can act as a rigid organic linker or strut, connecting metal nodes to form highly ordered, porous crystalline structures. researchgate.net These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and controlled porosity. acs.orgx-mol.com

1-(2-Iodoethyl)adamantane can be considered a precursor for creating such functional linkers. The iodoethyl group can be chemically transformed into a variety of ligating functionalities. For example, it can be converted into a carboxylic acid, an amine, a nitrile, or a pyridine (B92270) group, which are all commonly used to coordinate with metal ions in MOF synthesis. The use of a rigid, bulky linker like an adamantane derivative helps to ensure the formation of a robust and permanently porous framework that does not collapse upon removal of solvent molecules.

Application in Organic Semiconducting Materials

Recent research has highlighted the potential of adamantane derivatives in the field of organic electronics. Organic semiconductors are key components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com A significant challenge in this field is controlling the molecular packing in the solid state to facilitate efficient charge transport.

A study on diketopyrrolopyrrole (DPP) derivatives, a class of high-performance organic semiconductors, demonstrated the effectiveness of using adamantane-containing side chains. researchgate.net Specifically, the synthesis involved alkylating the DPP core with 1-(2-bromoethyl)adamantane (B1332215). The resulting material exhibited ambipolar behavior with both hole and electron mobilities that were tenfold higher than those of the insoluble parent compound. researchgate.net X-ray diffraction analysis revealed that the bulky adamantyl groups induce favorable π-π stacking between the conjugated cores of the DPP molecules. researchgate.net This "adamantyl-adamantyl aggregation" shortens the distance between the semiconducting backbones, thereby enhancing charge-carrier mobility.

Given its similar structure and higher reactivity, 1-(2-Iodoethyl)adamantane is an ideal reagent for synthesizing such high-performance organic semiconductors. The introduction of the adamantylethyl side chain not only improves electrical properties but can also enhance the material's solubility, which is a crucial advantage for purification and solution-based processing of electronic devices. researchgate.net

Precursors for Nanodiamond Formation Research

Adamantane is the smallest, most fundamental repeating unit of the diamond crystal lattice, making it an ideal molecular precursor for the synthesis of nanodiamonds. wikipedia.orgchemistryviews.org Various methods have been developed to convert adamantane into diamond nanoparticles, including high-pressure, high-temperature treatments and, more recently, low-temperature electron-beam irradiation. chemistryviews.orgchemrxiv.orgnih.gov These techniques leverage the intrinsic diamondoid structure of adamantane to template the formation of a diamond lattice. nih.govresearchgate.net

The use of functionalized adamantane derivatives as precursors opens up possibilities for creating doped or surface-functionalized nanodiamonds with tailored properties. For example, co-processing adamantane with adamantane carbonitrile has been shown to produce nitrogen-doped nanodiamonds directly. chemistryviews.org In this context, 1-(2-Iodoethyl)adamantane represents a promising, though not yet fully explored, precursor. The presence of a heavy atom like iodine could potentially influence the nucleation and growth process during nanodiamond formation. Furthermore, the reactive C-I bond could serve as a point for attaching other functionalities or for creating specific types of defects or color centers within the nanodiamond lattice, which are of interest for applications in quantum optics and bio-imaging.

Table 3: Methods for Nanodiamond Synthesis from Adamantane

| Synthesis Method | Conditions | Resulting Nanodiamond Size | Reference |

|---|---|---|---|

| High-Pressure High-Temperature (HPHT) | ~9 GPa, 1600 K | Down to ~3 nm | chemistryviews.org |

Catalytic Applications of Adamantane Derivatives

Adamantane (B196018) Scaffolds as Ligands in Transition Metal Catalysis

The adamantane framework is extensively used to construct sterically demanding and electron-rich ligands that significantly enhance the performance of transition metal catalysts, particularly in cross-coupling reactions. The bulky nature of the adamantyl group helps to create a specific coordination environment around the metal center, which can facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Adamantyl-containing phosphines are a prominent class of ligands that have demonstrated exceptional activity. These ligands combine the steric hindrance of the adamantyl group with the strong σ-donating properties of the phosphine, leading to highly active and stable catalysts. For instance, tri(1-adamantyl)phosphine (PAd₃) is a crystalline, air-stable solid that exhibits electron-releasing character exceeding that of other alkylphosphines, placing it in a range typically dominated by N-heterocyclic carbenes (NHCs). Palladium catalysts incorporating PAd₃ have shown phenomenal performance in Suzuki-Miyaura cross-coupling reactions, even at very low catalyst loadings. Similarly, ligands like di(1-adamantyl)-n-butylphosphine (Ad₂PnBu) and other aryl-diadamantyl phosphines are effective in various palladium-catalyzed reactions, including C-C and C-N bond formations.

Beyond simple phosphines, adamantane moieties have been incorporated into more complex ligand architectures, including N-heterocyclic carbenes (NHCs). The adamantyl group on an NHC ligand provides three-dimensional bulk, which can accelerate catalyst initiation by promoting the dissociation of other ligands and shield the metal center from decomposition pathways. Furthermore, the aliphatic adamantyl group is more electron-donating than commonly used aromatic groups like mesityl, making adamantyl-substituted NHCs superior σ-donors and enhancing catalyst activity. Adamantyl-imine and phospha-adamantane ligands have also been successfully applied in palladium-catalyzed Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions.

Table 1: Adamantane-Containing Ligands in Transition Metal Catalysis

| Ligand Type | Example Ligand | Metal | Reaction Type | Key Research Findings | Reference |

|---|---|---|---|---|---|

| Monodentate Phosphine | Tri(1-adamantyl)phosphine (PAd₃) | Palladium | Suzuki-Miyaura Coupling | Exhibits exceptional electron-releasing character and stability; highly effective for coupling chloro(hetero)arenes at low Pd loading. | |

| Monodentate Phosphine | Di(1-adamantyl)-n-butylphosphine (Ad₂PnBu) | Palladium | Suzuki-Miyaura, C-N Coupling | Widely used in pharmaceutical applications for forming bi-pyridyl and biphenyl (B1667301) motifs on a gram scale. | |

| Bidentate N,P Ligand | Mor-DalPhos | Palladium | C-N Coupling (Amination) | Highly active for the chemoselective monoarylation of amines and hydrazines, demonstrating scalability. | |

| N-Heterocyclic Carbene (NHC) | 1-(1-adamantyl)-3-mesityl-4,5-dihydroimidazol-2-ylidene (H₂IAdMes) | Ruthenium | Olefin Metathesis | The adamantyl group offers 3D bulk and strong electron donation, potentially enhancing catalyst initiation and stability. | |

| Schiff-Base Imine | Adamantyl-imine Ligands | Palladium | Mizoroki-Heck, Suzuki-Miyaura | Catalysts showed remarkable activity for coupling substrates with diverse electronic and steric properties, including challenging aryl chlorides. |

Organocatalysis Utilizing Adamantane-Derived Catalysts

The unique structural properties of adamantane are also harnessed in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. The adamantane scaffold provides a rigid, well-defined, and often chiral framework that can effectively control the stereochemical outcome of a reaction. By functionalizing the adamantane core with catalytically active groups, researchers can create powerful organocatalysts for asymmetric synthesis.

A key application is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Adamantane derivatives in which substituents are placed at the four different bridgehead positions are chiral, a property that can be transferred to a reaction product. For example, amino acid-derived quaternary ammonium (B1175870) salts have been transformed into a series of adamantane-type compounds containing chiral trifluoromethylamine fragments. These adamantane-based organocatalysts have been successfully applied in the asymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines. The reactions proceed under mild conditions with low catalyst loading, producing α-trifluoromethyl β-nitroamines in high yields and with good enantioselectivities.

The bulky adamantane group can create a specific chiral pocket around the active site of the organocatalyst, directing the approach of substrates and leading to high levels of stereocontrol. Reviews on catalysts containing the adamantane scaffold highlight their use in a variety of organocatalytic transformations, including alcohol oxidation, Michael additions, and acyl transfers. The development of methods for the selective functionalization of the adamantane core is critical for creating new and more effective organocatalysts tailored for specific transformations.

Table 2: Adamantane-Derived Organocatalysts and Their Applications

| Catalyst Class | Reaction Type | Key Features of Adamantane Scaffold | Observed Outcome | Reference |

|---|---|---|---|---|

| Adamantane-type Quaternary Ammonium Salts | Asymmetric Aza-Henry Reaction | Provides a rigid chiral backbone for the trifluoromethylamine fragment. | High yields and good to excellent enantioselectivities for α-trifluoromethyl β-nitroamines. | |

| Hypervalent Iodine Catalysts | Alcohol Oxidation | The adamantane core allows for the creation of a recyclable catalyst with multiple active sites. | Effective and recyclable system for oxidation reactions. | |

| Chiral Adamantane Derivatives | General Asymmetric Synthesis | The rigid, symmetrical, and lipophilic nature of the scaffold influences the catalyst's microenvironment. | Can be used to control stereoselectivity in various reactions like Michael additions. |

Role of Adamantane in Supporting Heterogeneous Catalysts

The immobilization of highly active homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, allowing for easy separation from the reaction products and enabling catalyst recycling. The adamantane cage is an excellent component for this purpose, serving as a robust anchor or a structural unit within a solid support. Its rigidity and chemical stability contribute to the creation of durable heterogeneous catalytic systems that resist leaching and degradation.

One approach involves using adamantane derivatives to construct porous, crystalline frameworks such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). For example, a COF synthesized by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl was used as a support for palladium and gold nanoparticles. The resulting COF-supported metal catalysts were stable, recyclable, and effective for the hydrogenation of nitrostyrene. The adamantane units act as rigid, tetra-directional building blocks, ensuring the formation of a stable and porous material.

Another innovative strategy employs host-guest chemistry to non-covalently immobilize catalysts. An adamantyl group can be attached to a homogeneous catalyst, such as an NHC ligand. This modified catalyst is then anchored to a solid support that has been functionalized with a macrocyclic host molecule, like cucurbituril (B1219460) or cyclodextrin, which has a high binding affinity for the adamantane guest. This non-covalent immobilization is a robust method for tethering catalysts, preventing leaching while maintaining the high efficiency associated with homogeneous catalysis. This approach combines the benefits of both homogeneous catalysis (high activity) and heterogeneous catalysis (recyclability and ease of separation).

Table 3: Adamantane in Heterogeneous Catalyst Systems

| System Type | Adamantane Role | Active Catalyst | Application | Key Advantages | Reference |

|---|---|---|---|---|---|

| Covalent Organic Framework (COF) | Structural building block (tecton) | Palladium (Pd) and Gold (Au) Nanoparticles | Hydrogenation of nitrostyrene | Creates a stable, porous, and recyclable catalyst support. | |

| Metal-Organic Framework (MOF) | Rigid linker/spacer | Various metal ions (e.g., Cu(II), Ag(I), Cd(II)) | General heterogeneous catalysis | Prevents metal leaching and deterioration of the porous polymer matrix. | |

| Non-covalent Immobilization | Anchor (guest) for a host molecule on a solid support | Adamantyl-modified N-Heterocyclic Carbene (NHC) Ligand | Recoverable homogeneous catalysis | Strong host-guest interaction with Cucurbituril (CB7) allows for robust, non-covalent tethering and catalyst recycling. |

Structure Activity Relationship Sar Methodologies in Adamantane Based Chemical Design

Influence of Adamantane (B196018) Moiety on Molecular Rigidity and Lipophilicity in Chemical Design

The adamantane cage is a rigid, stress-free, and highly symmetrical hydrocarbon structure. wikipedia.org This inherent rigidity is a crucial attribute in chemical design. By incorporating an adamantane moiety, chemists can create compounds with a well-defined three-dimensional orientation of functional groups, which facilitates more precise interactions with biological targets. publish.csiro.aunih.gov This controlled spatial arrangement helps optimize both the potency and selectivity of a drug candidate. researchgate.net The rigid nature of the scaffold also protects nearby functional groups from metabolic degradation, potentially enhancing the molecule's plasma half-life and duration of action. researchgate.net

The compound 1-(2-Iodoethyl)adamantane (B6204861) exemplifies these principles. The adamantane core provides a rigid anchor with high lipophilicity, while the 2-iodoethyl group offers a reactive site for further chemical modification, allowing for its use as a building block in the synthesis of more complex, biologically active molecules.

Table 1: Physicochemical Properties of Adamantane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White, crystalline solid | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Solubility in Water | Practically insoluble | wikipedia.org |

Stereochemical Considerations in Molecular Interactions and Design

While the parent adamantane molecule is achiral due to its high Td symmetry, the introduction of substituents can lead to chirality. wikipedia.org For instance, adamantane derivatives with different substituents at each of the four bridgehead positions are chiral. wikipedia.org Similarly, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com

Stereochemistry plays a vital role in molecular interactions, as biological systems like enzymes and receptors are themselves chiral. Consequently, different enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. For example, studies on rimantadine, an antiviral drug derived from adamantane, have shown that its optical isomers and racemic mixtures are equally active. pharmacy180.com However, in other cases, the specific stereoisomer is critical for activity. For example, the potency of adamantyl piperidines against the Influenza A virus showed striking differences between isomers, with one being highly active while the other was inactive. nih.gov

Therefore, the stereoselective synthesis of adamantane derivatives is a critical aspect of drug design to ensure that the desired enantiomer with optimal therapeutic activity is produced. rsc.org In the case of 1-(2-Iodoethyl)adamantane, while the molecule itself is not chiral, its use in synthesizing more complex, substituted adamantanes necessitates careful consideration of the stereochemical outcomes of subsequent reactions.

Computational Approaches to SAR: Molecular Docking and Modeling for Target Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. tandfonline.com For adamantane-based compounds, molecular docking and modeling are frequently used to predict and analyze their interactions with biological targets. nih.govmdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com These studies have been successfully applied to various adamantane derivatives to understand their mechanism of action. For instance, docking studies of adamantane-linked 1,2,4-triazoles as potential 11β-HSD1 inhibitors showed that while the compounds had similar predicted binding affinities to a native ligand, they failed to form crucial interactions with key active site residues. nih.govnih.gov This information guided the computer-aided design of improved compounds with better interaction profiles. nih.govnih.gov Similarly, docking analysis helped elucidate the binding modes of adamantane-containing compounds as inhibitors of the urease enzyme. mdpi.com

Molecular dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. ksu.edu.sa These computational approaches allow for the screening of virtual libraries of adamantane derivatives and help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Table 2: Example of Molecular Docking Results for Adamantane Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Adamantane-linked carbothioamide 1 | Urease | - | Asp 730 |

| Adamantane-linked carbothioamide 2 | Urease | - | Asp 730 |

| Adamantane-based analgesic (AFT) | Glutamate Receptor | -9.5 | Glu14, Asp175, Ser174, Tyr197, Glu15 |

Data synthesized from multiple sources for illustrative purposes. mdpi.comksu.edu.sa

Design Principles for Modulating Molecular Properties through Adamantane Substitution

The adamantane scaffold serves as a versatile platform that can be systematically modified to fine-tune the properties of a molecule. The structure-activity relationships (SAR) of numerous adamantane derivatives have been studied to establish key design principles.

One fundamental principle involves the position of substitution on the adamantane cage. Adamantane has two types of carbon atoms: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). wikipedia.org Functionalization is often easiest at the tertiary positions. nih.gov The biological activity can be highly sensitive to the substitution pattern. For example, in the case of the antiviral amantadine (B194251) (1-aminoadamantane), substitutions at the tertiary positions of the adamantane nucleus were found to be detrimental to its anti-influenza activity. nih.gov

The nature of the substituent is also critical. SAR studies on adamantane amines have revealed that:

The replacement of the amino group with hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogen groups resulted in inactive compounds against the influenza virus. pharmacy180.com

N-alkyl derivatives of amantadine often exhibit antiviral activity similar to the parent compound. pharmacy180.com

Increasing the size of N-substituents on amantadine generally leads to diminished activity. nih.gov

N-acyl derivatives (except for glycyl derivatives) showed decreased antiviral action. pharmacy180.com

These principles demonstrate that even small modifications to the substituents on the adamantane core can lead to significant changes in biological activity. The 2-iodoethyl group of 1-(2-Iodoethyl)adamantane serves as a functional handle, allowing medicinal chemists to apply these design principles by introducing a wide variety of substituents to explore the SAR and optimize molecular properties for a specific biological target.

Table 3: General SAR Findings for Amantadine Derivatives Against Influenza A

| Modification | Effect on Activity | Source |

|---|---|---|

| Substitution at tertiary cage positions | Detrimental | nih.gov |

| Replacement of amino group (e.g., with OH, SH) | Inactive | pharmacy180.com |

| N-alkylation | Similar activity | pharmacy180.com |

| Increasing size of N-substituent | Decreased activity | nih.gov |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Iodoethyl)adamantane, and how do reaction conditions influence yield?

A single-step synthesis method using 1-(1-adamantylethyl)amine, chloroform, and t-BuOK in a dichloromethane/tert-butanol (1:1) mixture achieves yields up to 92%, avoiding toxic reagents. Base selection significantly impacts efficiency: t-BuOK outperforms LiOH, NaOH, or KOH due to its stronger deprotonation capacity. Reaction temperature (20–40°C) shows negligible effect, suggesting room-temperature conditions are optimal .

Q. Which analytical techniques are critical for characterizing 1-(2-Iodoethyl)adamantane?

Structural confirmation requires 1H/13C NMR to identify adamantane backbone resonances (δ 1.6–2.1 ppm for bridgehead protons) and the iodoethyl chain (δ 3.2–3.5 ppm for CH2I). GC-MS verifies molecular ion peaks (e.g., [M]+ at m/z 302) and fragmentation patterns. Elemental analysis ensures purity (>95% C, H, N, I) .

Advanced Research Questions

Q. How does base selection impact the synthesis of adamantane-derived isocyanides, and what mechanistic insights explain these differences?

In adamantane isocyanide synthesis, t-BuOK’s bulky tert-butoxide ion minimizes side reactions (e.g., hydrolysis) by stabilizing intermediates, whereas smaller bases like NaOH promote competing pathways. Kinetic studies reveal a 27% yield increase with t-BuOK compared to traditional methods, attributed to steric hindrance and enhanced reaction specificity .

Q. What are the decomposition pathways of iodinated adamantane derivatives under thermal or photolytic conditions?

Analogous tert-butyl adamantyl peroxycarboxylates decompose in biacetyl to yield adamantane (15–42%) and acetyladamantane (46–85%) via radical-mediated cleavage. For 1-(2-Iodoethyl)adamantane, photolytic C–I bond homolysis likely generates adamantane ethyl radicals, which recombine or abstract hydrogen, forming adamantane or alkenes. Product ratios depend on solvent polarity and radical scavengers .

Q. How can 1-(2-Iodoethyl)adamantane be functionalized for biological applications, such as enzyme inhibition?

The iodoethyl group enables cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce pharmacophores. For example, coupling with halogenated anilines generates ureas (up to 92% yield) targeting soluble epoxide hydrolase (sEH). Docking studies show adamantane’s rigidity optimizes hydrophobic binding to enzyme pockets, while the ethyl spacer enhances solubility .

Q. What contradictions exist in reported yields for adamantane derivative syntheses, and how can they be resolved?

Discrepancies in yields (e.g., 60–92%) arise from base purity, solvent drying, or trace metal contamination. Controlled studies using anhydrous t-BuOK and rigorously degassed solvents improve reproducibility. For example, moisture levels >0.1% reduce yields by 15–20% due to hydrolysis .

Methodological Considerations

-

Reaction Optimization Table

Base Solvent System Yield (%) Purity (%) t-BuOK CH2Cl2/t-BuOH (1:1) 92 >99 NaOH CH2Cl2/t-BuOH (1:1) 65 85 KOH CH2Cl2/t-BuOH (1:1) 58 82 -

Decomposition Product Ratios

Substrate Conditions Adamantane (%) Acetyladamantane (%) 1-Adamantyl perester Biacetyl, 80°C 15 85 2-Adamantyl perester Biacetyl, 80°C 42 46 (1-acetyl), 12 (2-acetyl)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.